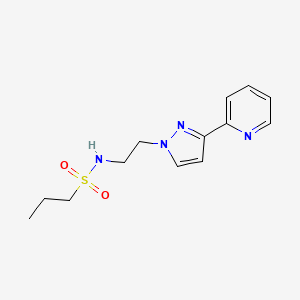
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H18N4O2S and its molecular weight is 294.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Without specific information on the compound’s primary target, the mode of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide remains unclear. The compound may interact with its target(s) through a variety of mechanisms, potentially altering the target’s function and leading to downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Depending on its primary target, the compound could potentially influence a variety of cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
生物活性
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridine ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives, including sulfonamides, exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole-4-sulfonamide derivatives showed antiproliferative effects against U937 cells, with some compounds exhibiting IC50 values in the low micromolar range. These compounds were noted for their ability to inhibit cell proliferation without causing cytotoxicity at certain concentrations .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain pyrazole derivatives possess antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .
Enzyme Inhibition
The compound's activity as an inhibitor of carbonic anhydrases (CAs) has been investigated. Carbonic anhydrases play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy. Some related compounds have demonstrated potent inhibition against human isoforms hCA I and hCA II, suggesting that this compound may exhibit similar properties .
Study 1: Antiproliferative Effects
A recent study focused on the synthesis and characterization of new pyrazole-sulfonamide derivatives. The findings revealed that these derivatives had varying degrees of antiproliferative activity against cancer cell lines, with some showing promising results comparable to established chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5.0 | U937 |
| B | 10.0 | HeLa |
| C | 15.0 | MCF7 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives. The study found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.
| Compound | Zone of Inhibition (mm) | Organism |
|---|---|---|
| D | 20 | S. aureus |
| E | 25 | C. albicans |
| F | 30 | E. coli |
特性
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-2-11-20(18,19)15-8-10-17-9-6-13(16-17)12-5-3-4-7-14-12/h3-7,9,15H,2,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXOFXHPYQWFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













